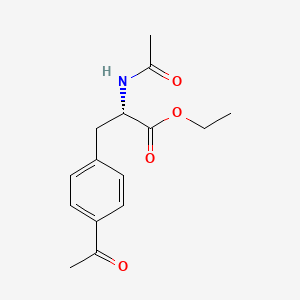
N,4-Diacetyl-L-phenylalanine Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-Diacetyl-L-phenylalanine Ethyl Ester is a synthetic compound derived from L-phenylalanine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Diacetyl-L-phenylalanine Ethyl Ester typically involves the acetylation of L-phenylalanine followed by esterification. The process can be summarized in the following steps:
Acetylation: L-phenylalanine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the amino and carboxyl positions.
Esterification: The resulting N,4-diacetyl-L-phenylalanine is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-phenylalanine are acetylated using acetic anhydride and pyridine.
Continuous Esterification: The acetylated product is continuously fed into an esterification reactor with ethanol and sulfuric acid to produce the ethyl ester.
Analyse Chemischer Reaktionen
Types of Reactions
N,4-Diacetyl-L-phenylalanine Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N,4-diacetyl-L-phenylalanine.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid (HCl), or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: N,4-diacetyl-L-phenylalanine.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,4-Diacetyl-L-phenylalanine Ethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,4-Diacetyl-L-phenylalanine Ethyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, pain modulation, and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-phenylalanine Ethyl Ester: Similar structure but with only one acetyl group.
L-phenylalanine Ethyl Ester: Lacks acetyl groups, making it less reactive.
N,4-Diacetyl-L-tyrosine Ethyl Ester: Similar structure but with a hydroxyl group on the phenyl ring.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
ethyl (2S)-2-acetamido-3-(4-acetylphenyl)propanoate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(19)14(16-11(3)18)9-12-5-7-13(8-6-12)10(2)17/h5-8,14H,4,9H2,1-3H3,(H,16,18)/t14-/m0/s1 |
InChI-Schlüssel |
BEROPRXTIBCBSZ-AWEZNQCLSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


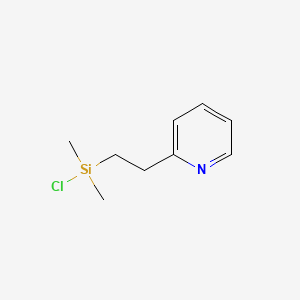
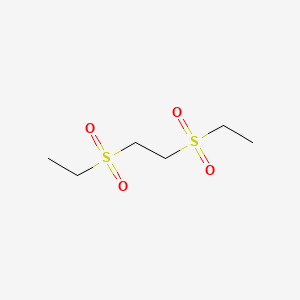
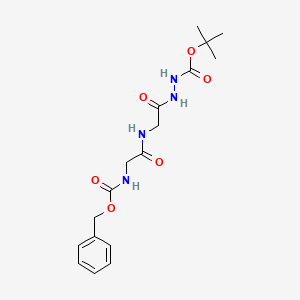
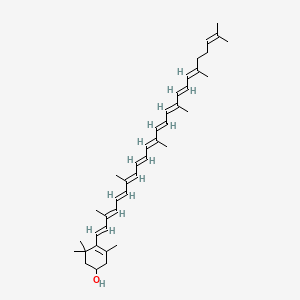
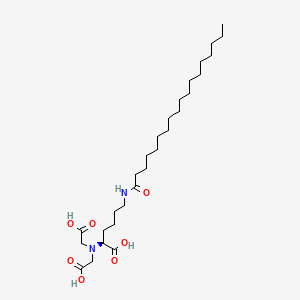
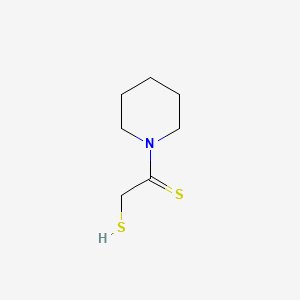
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
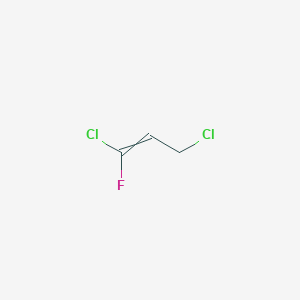
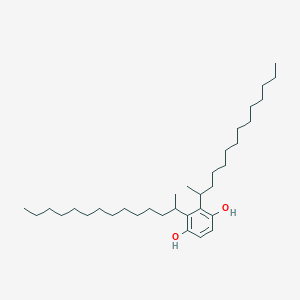
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
![(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid;azane](/img/structure/B13826859.png)
